2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride
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Overview
Description
2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride is a chemical compound with a pyridine ring substituted with an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group and nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(6-aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride: This compound has a carboxylic acid group instead of a nitrile group.
2-(6-aminopyridin-3-yl)-2-methylpropanol hydrochloride: This compound has a hydroxyl group instead of a nitrile group.
Uniqueness
2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride is unique due to the presence of both an amino group and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
2763777-52-0 |
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Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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